molecular formula C14H24N4O B12050659 1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)ethan-1-one

1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)ethan-1-one

Cat. No.: B12050659
M. Wt: 264.37 g/mol
InChI Key: PFNOLSCRYPCZMN-UHFFFAOYSA-N
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Description

1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)ethan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Alkylation of the pyrazole ring: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base.

    Formation of the piperidine ring: This involves the cyclization of appropriate precursors such as 1,5-diamines under acidic conditions.

    Coupling of the pyrazole and piperidine rings: This step involves the reaction of the alkylated pyrazole with the piperidine ring under basic conditions.

    Introduction of the ethanone group: This can be achieved through acylation using acetyl chloride or acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Biological Research: The compound can be used to study the biological activity of pyrazole and piperidine derivatives.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels in the body.

    Pathways Involved: The compound may modulate signaling pathways involved in inflammation, neurotransmission, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.

    1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)butan-1-one: Similar structure but with a butanone group instead of an ethanone group.

    1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)pentan-1-one: Similar structure but with a pentanone group instead of an ethanone group.

Uniqueness

1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)ethan-1-one is unique due to its specific combination of a pyrazole ring, a piperidine ring, and an ethanone group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in medicinal chemistry, organic synthesis, and biological research.

Properties

Molecular Formula

C14H24N4O

Molecular Weight

264.37 g/mol

IUPAC Name

1-[4-[3-(5-methyl-1H-pyrazol-4-yl)propylamino]piperidin-1-yl]ethanone

InChI

InChI=1S/C14H24N4O/c1-11-13(10-16-17-11)4-3-7-15-14-5-8-18(9-6-14)12(2)19/h10,14-15H,3-9H2,1-2H3,(H,16,17)

InChI Key

PFNOLSCRYPCZMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CCCNC2CCN(CC2)C(=O)C

Origin of Product

United States

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